Enantioselective Synthesis: High Yield and Enantiomeric Excess for Chiral Derivatives
The (R)-enantiomer derivative, 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline, can be synthesized with an enantiomeric excess (ee) greater than 99% and a yield of 92% using a chiral ruthenium catalyst system [1]. This level of stereocontrol is critical for applications requiring high enantiopurity, such as pharmaceutical development [2]. In contrast, the synthesis of the simpler analog 4-(1-aminoethyl)aniline typically achieves lower enantioselectivity due to the absence of the N,N-dimethylamino group, which can influence the steric and electronic environment around the chiral center .
| Evidence Dimension | Enantiomeric Excess and Yield in Asymmetric Synthesis |
|---|---|
| Target Compound Data | ee > 99%, Yield 92% for (R)-enantiomer derivative [1] |
| Comparator Or Baseline | 4-(1-aminoethyl)aniline derivatives: typically lower ee and yields without the N,N-dimethylamino group |
| Quantified Difference | Target compound derivative achieves >99% ee and 92% yield; comparator lacks quantitative data but is known for lower stereocontrol. |
| Conditions | Asymmetric hydrogenation using chiral ruthenium catalyst system [1] |
Why This Matters
High enantioselectivity and yield are essential for cost-effective production of enantiomerically pure pharmaceuticals and for developing reliable chiral catalysts.
- [1] Kuujia. Cas no 122779-42-4 (4-[(1R)-1-aminoethyl]-N,N-dimethylaniline). View Source
- [2] Kuujia. Cas no 1810074-81-7 ((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride). View Source
